N-[(1-hydroxycyclopentyl)methyl]-2,4-dimethylbenzamide
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Overview
Description
N-[(1-hydroxycyclopentyl)methyl]-2,4-dimethylbenzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a hydroxycyclopentyl group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2,4-dimethylbenzamide typically involves the reaction of 2,4-dimethylbenzoic acid with (1-hydroxycyclopentyl)methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of N-[(1-oxocyclopentyl)methyl]-2,4-dimethylbenzamide.
Reduction: Formation of N-[(1-hydroxycyclopentyl)methyl]-2,4-dimethylbenzylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]-2,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(1-hydroxycyclopentyl)methyl]-2,4-dimethylbenzamide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzamide core can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-hydroxycyclopentyl)methyl]acetamide
- N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide
- N-[(1-hydroxycyclopentyl)methyl]furan-2-carboxamide
Uniqueness
N-[(1-hydroxycyclopentyl)methyl]-2,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the hydroxycyclopentyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-5-6-13(12(2)9-11)14(17)16-10-15(18)7-3-4-8-15/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCSMEXBLFSJKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2(CCCC2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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